molecular formula C17H16BrNO4 B5741051 METHYL 4-(((2-BROMO-4-METHYLPHENOXY)ACETYL)AMINO)BENZOATE

METHYL 4-(((2-BROMO-4-METHYLPHENOXY)ACETYL)AMINO)BENZOATE

Cat. No.: B5741051
M. Wt: 378.2 g/mol
InChI Key: YVEMQYZYBNJLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-(((2-BROMO-4-METHYLPHENOXY)ACETYL)AMINO)BENZOATE is a complex organic compound with the molecular formula C17H16BrNO4 and a molecular weight of 378.225 g/mol . This compound is known for its unique structure, which includes a brominated phenoxy group and a benzoate ester. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of METHYL 4-(((2-BROMO-4-METHYLPHENOXY)ACETYL)AMINO)BENZOATE involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

METHYL 4-(((2-BROMO-4-METHYLPHENOXY)ACETYL)AMINO)BENZOATE undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 4-(((2-BROMO-4-METHYLPHENOXY)ACETYL)AMINO)BENZOATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(((2-BROMO-4-METHYLPHENOXY)ACETYL)AMINO)BENZOATE involves its interaction with specific molecular targets. The brominated phenoxy group and the benzoate ester play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

METHYL 4-(((2-BROMO-4-METHYLPHENOXY)ACETYL)AMINO)BENZOATE can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-11-3-8-15(14(18)9-11)23-10-16(20)19-13-6-4-12(5-7-13)17(21)22-2/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEMQYZYBNJLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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